molecular formula C21H15F2N3O2 B14100873 1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14100873
M. Wt: 379.4 g/mol
InChI Key: FNXDENHQENLTHP-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound characterized by its unique pyrido[2,3-d]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the fluorophenylmethyl groups. Common reagents used in these reactions include fluorobenzyl bromide and various catalysts to facilitate the coupling reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors involved in disease processes, leading to the modulation of cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione include other pyrido[2,3-d]pyrimidine derivatives and fluorophenyl-containing compounds. These compounds may share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of fluorophenylmethyl groups and pyrido[2,3-d]pyrimidine core, which may confer distinct biological properties.

Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Indole derivatives
  • Other fluorophenyl-containing compounds

These compounds are often compared in terms of their chemical reactivity, biological activity, and potential therapeutic applications.

Properties

Molecular Formula

C21H15F2N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15F2N3O2/c22-16-9-7-14(8-10-16)12-26-20(27)17-5-3-11-24-19(17)25(21(26)28)13-15-4-1-2-6-18(15)23/h1-11H,12-13H2

InChI Key

FNXDENHQENLTHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F)F

Origin of Product

United States

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